molecular formula C7H6FNO B111952 2-Amino-6-fluorobenzaldehyde CAS No. 151585-93-2

2-Amino-6-fluorobenzaldehyde

Cat. No. B111952
Key on ui cas rn: 151585-93-2
M. Wt: 139.13 g/mol
InChI Key: DRYBIYUFOUZEOK-UHFFFAOYSA-N
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Patent
US08481738B2

Procedure details

To (2-amino-6-fluoro-phenyl)-methanol (2.49 g, 17.3 mmol) in dichloromethane (30 mL) was added MnO2 (3.01 g, 34.7 mmol, activated). The mixture was refluxed for 3 hrs and then filtered over celite. The mixture was concentrated and purified via silica gel flash chromatography (eluting with 30% ethyl acetate in hexane) to give 2-amino-6-fluoro-benzaldehyde as a yellow solid (1.23 g). tR=2.20 min. (method 1)
Quantity
2.49 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
3.01 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[CH2:9][OH:10]>ClCCl.O=[Mn]=O>[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[CH:9]=[O:10]

Inputs

Step One
Name
Quantity
2.49 g
Type
reactant
Smiles
NC1=C(C(=CC=C1)F)CO
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
3.01 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 3 hrs
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filtered over celite
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
purified via silica gel flash chromatography (eluting with 30% ethyl acetate in hexane)

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=O)C(=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.23 g
YIELD: CALCULATEDPERCENTYIELD 51.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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